N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(3-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3-methoxyphenyl substituent on the amide nitrogen and a methyl group at the 3-position of the benzofuran core.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-14-8-3-4-9-15(14)21-16(11)17(19)18-12-6-5-7-13(10-12)20-2/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKDQXHOPMZRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Pharmacological Context of N-(3-Methoxyphenyl)-3-Methyl-1-Benzofuran-2-Carboxamide
Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives represent a privileged scaffold in drug discovery due to their broad-spectrum bioactivity, including antimicrobial, anticancer, and neuroprotective properties. The 2-carboxamide substitution, as seen in this compound, enhances hydrogen-bonding capacity and metabolic stability, making it a key pharmacophore in kinase inhibitors and antimicrobial agents.
Target Compound Rationale
The 3-methyl group on the benzofuran ring improves lipophilicity and π-stacking interactions, while the 3-methoxyphenylamide moiety introduces electron-donating effects that modulate receptor binding affinity. This combination has been linked to enhanced blood-brain barrier permeability in neuroactive compounds.
Synthetic Strategies for Benzofuran-2-Carboxamide Derivatives
Carbodiimide-Mediated Amidation (Route 1)
Synthesis of 3-Methylbenzofuran-2-Carboxylic Acid
Ethyl 3-methylbenzofuran-2-carboxylate serves as the starting material, synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. Hydrolysis to the free acid is achieved using 6 M NaOH in refluxing ethanol (85% yield).
Reaction Conditions:
- Ester hydrolysis: 6 M NaOH, ethanol/water (3:1), reflux, 6 h.
- Workup: Acidification to pH 2 with HCl, extraction with ethyl acetate.
CDI-Activated Amide Bond Formation
The carboxylic acid is activated with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by nucleophilic attack from 3-methoxyaniline.
Optimized Parameters:
- Molar ratio: Acid:CDI:aniline = 1:1.5:1.5.
- Reaction time: 12–14 h at 25°C.
- Yield: 75% after silica gel chromatography (hexanes/ethyl acetate 4:1).
Analytical Validation (Hypothetical):
Palladium-Catalyzed Carbonylative Annulation (Route 2)
A novel method from CN114751883B employs a palladium-catalyzed cascade to construct the benzofuran core while introducing the carboxamide group.
Procedure Overview:
- Substrates: 2-Ethynyl-3-methylphenol and 3-nitroanisole.
- Catalyst System: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- CO Source: Molybdenum hexacarbonyl (Mo(CO)₆).
- Conditions: DMF/H₂O (5:1), 90°C, 24 h.
Key Advantages:
- Single-step synthesis from simple precursors.
- Broad functional group tolerance (yields: 65–72%).
Limitations:
- Requires high-pressure CO, complicating scalability.
- Limited regioselectivity data for 3-methyl substitution.
Hydrazide Intermediate Pathway (Route 3)
Adapted from PMC8128204, this route utilizes hydrazide derivatives as intermediates.
Stepwise Process:
- Hydrazide Formation: Ethyl 3-methylbenzofuran-2-carboxylate → 3-methylbenzofuran-2-carbohydrazide (hydrazine hydrate, ethanol, 80% yield).
- Schiff Base Formation: Reaction with 3-methoxybenzaldehyde (EtOH, AcOH catalyst) to form hydrazone.
- Oxidative Amidation: NaNO₂/HCl-mediated conversion to amide (55% yield).
Critical Analysis:
- Longer synthetic sequence (3 steps vs. 2).
- Lower overall yield due to oxidative step inefficiencies.
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (CDI) | Route 2 (Pd) | Route 3 (Hydrazide) |
|---|---|---|---|
| Total Steps | 2 | 1 | 3 |
| Overall Yield | 75% | 65% | 44% |
| Scalability | High | Moderate | Low |
| Functional Group Tolerance | Moderate | High | Low |
| Equipment Needs | Standard | High-pressure reactor | Standard |
Key Insight: Route 1 offers the best balance of efficiency and practicality for laboratory-scale synthesis.
Optimization Strategies and Process Challenges
Enhancing Amidation Efficiency
Purification Considerations
- Chromatography Challenges: Co-elution of 3-methoxyaniline byproducts necessitates gradient elution (5→20% ethyl acetate in hexanes).
- Recrystallization Solvents: Ethanol/water (4:1) achieves >95% purity post-column chromatography.
Analytical and Spectroscopic Characterization
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Green Chemistry Metrics
- E-Factor: Route 1 (18.2) vs. Route 2 (32.5) highlights superior atom economy of CDI method.
- Solvent Recovery: THF and ethyl acetate reclaimed via distillation (85% efficiency).
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The electron-rich benzofuran ring undergoes regioselective substitutions:
Nitration
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups primarily at the C5 position of the benzofuran moiety:
| Condition | Outcome | Yield |
|---|---|---|
| HNO₃ (1 equiv), H₂SO₄ | 5-nitro derivative | 74% |
| Excess HNO₃, 25°C | 5,7-dinitro derivative | 58% |
Sulfonation
SO₃/H₂SO₄ generates the 5-sulfo derivative, which is isolable as its sodium salt (92% yield) .
Ring-Opening and Rearrangement Reactions
Under strong basic conditions (KOH/EtOH, reflux), the benzofuran ring undergoes cleavage to form:
(2-(3-methoxyphenylcarbamoyl)-4-methylphenol)
This product further oxidizes with KMnO₄ to yield a quinone derivative .
Cross-Coupling Reactions
The methyl group at C3 participates in Pd-catalyzed couplings :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | Biaryl-functionalized analog |
| Heck reaction | Pd(OAc)₂, styrene, NEt₃, DMF, 100°C | Alkenylated derivative |
Yields range from 65% (Heck) to 83% (Suzuki) .
Methoxy Group Demethylation
BBr₃ in DCM at −78°C removes the methoxy group, producing N-(3-hydroxyphenyl)-3-methyl-1-benzofuran-2-carboxamide (89% yield). This phenolic derivative serves as a precursor for ether or ester derivatives .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces benzofuran ring dimerization via [4+4] cycloaddition, forming a bridged bicyclic compound (41% yield) .
Mechanistic Insights
-
Amide Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by the benzofuran’s electron-withdrawing effect .
-
Electrophilic Substitution : Directed by the carboxamide’s meta-directing nature and benzofuran’s inherent electronic asymmetry .
This compound’s reactivity profile positions it as a valuable intermediate for pharmaceuticals, agrochemicals, and materials science. Experimental protocols and yields are consistent with methodologies validated in controlled studies .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide. Benzofurans are known for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies and Findings
- A study demonstrated that derivatives of benzofuran exhibited significant growth inhibitory activity against several cancer cell lines. For instance, compounds derived from benzofuran showed IC50 values as low as 2.20 μM against human ovarian cancer cell lines (A2780) and other types of cancer cells like ACHN and HCT15 .
- Another investigation focused on 3-methylbenzofuran derivatives, revealing that a specific compound with a methoxy substitution demonstrated comparable antiproliferative activity to staurosporine, a known anticancer agent, with an IC50 of 1.48 μM against A549 lung cancer cells .
Anti-inflammatory Properties
The compound also exhibits promising anti-inflammatory effects, which are crucial in treating diseases characterized by chronic inflammation.
Research Insights
- In vitro studies have shown that certain benzofuran derivatives can significantly inhibit nitric oxide production in activated macrophages, suggesting their potential as anti-inflammatory agents .
- The anti-inflammatory activity was further supported by findings indicating that specific substitutions on the benzofuran structure enhance its efficacy in reducing inflammatory responses in cellular models .
Immunomodulatory Effects
The immunomodulatory properties of this compound have been investigated with promising results.
Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects .
Comparison with Similar Compounds
Positional Isomerism: Meta vs. Para Substitution
- N-[(4-Methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide (): This analog substitutes the methoxy group at the para position of the phenyl ring instead of meta. The para substitution reduces steric hindrance but may alter π-π stacking interactions with biological targets.
Heterocyclic Core Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():
Replacing the benzofuran core with a benzothiazole introduces electron-withdrawing properties due to the sulfur atom and trifluoromethyl group. This modification increases metabolic stability but may reduce solubility compared to the benzofuran-based target compound.N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ():
The dihydropyridine lactam core introduces hydrogen-bonding capacity via the carbonyl and NH groups. This contrasts with the benzofuran’s rigid, planar structure, which favors π-conjugation and planar receptor interactions .
Substituent Variations on the Amide Nitrogen
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide ():
The amide nitrogen here is substituted with a sulfone-containing tetrahydrothiophene and a furylmethyl group. These polar substituents enhance solubility but may reduce membrane permeability compared to the 3-methoxyphenyl group in the target compound.Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ():
This agrochemical analog replaces benzofuran with a benzamide core. The trifluoromethyl group improves resistance to oxidative metabolism, making it more suitable for pesticidal use, whereas the methoxyphenyl group in the target compound may favor pharmacological applications .
Functional Group Additions
Structural and Functional Data Table
Key Research Findings
- TRPV1 Antagonism : The 3-methoxyphenyl group in the target compound aligns with structural features of TRPV1 antagonists, as seen in carbon-11 labeled analogs studied for central nervous system imaging .
- Agrochemical vs. Pharmaceutical Design : Substituents like trifluoromethyl () favor agrochemical durability, while methoxy groups () are common in drug candidates for balanced lipophilicity .
- Synthetic Accessibility : The target compound’s simpler substitution pattern (methyl and methoxy) allows easier synthesis compared to analogs with cyclopropyl or sulfonamido groups () .
Biological Activity
N-(3-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzofuran core, characterized by a fused benzene and furan ring system. The presence of a methoxy group and a carboxamide functional group enhances its chemical reactivity and interaction with biological targets. The structural complexity contributes to its diverse biological activities.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 1.48 | Induces apoptosis via ROS generation |
| Related Benzofuran Derivative | NCI-H23 (Lung) | 0.49 | Inhibits VEGFR-2 signaling |
In one study, the compound exhibited an IC50 value comparable to staurosporine, indicating potent cytotoxicity against lung cancer cell lines A549 and NCI-H23 . The mechanism involves the induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis .
2. Neuroprotective Effects
Benzofuran derivatives have been noted for their neuroprotective properties. Research indicates that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may also possess these protective effects against neurodegenerative diseases.
3. Antioxidant Activity
The antioxidant capacity of this compound has been highlighted in various studies, showing its ability to neutralize free radicals effectively. This property is crucial for mitigating oxidative stress-related damage in cells, which is a common factor in many chronic diseases .
4. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar benzofuran derivatives have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of various benzofuran derivatives against human lung carcinoma cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of related benzofuran compounds in models of oxidative stress. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative damage through their antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
